D-2-aminoadipic acid
CAS No.: 7620-28-2
Cat. No.: VC21536869
Molecular Formula: C6H11NO4
Molecular Weight: 161.16 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 7620-28-2 |
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Molecular Formula | C6H11NO4 |
Molecular Weight | 161.16 g/mol |
IUPAC Name | (2R)-2-aminohexanedioic acid |
Standard InChI | InChI=1S/C6H11NO4/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)/t4-/m1/s1 |
Standard InChI Key | OYIFNHCXNCRBQI-SCSAIBSYSA-N |
Isomeric SMILES | C(C[C@H](C(=O)O)N)CC(=O)O |
SMILES | C(CC(C(=O)O)N)CC(=O)O |
Canonical SMILES | C(CC(C(=O)O)N)CC(=O)O |
Chemical Identity and Structural Characteristics
D-2-aminoadipic acid is the D-enantiomer of 2-aminoadipic acid, formally known as (R)-2-aminohexanedioic acid or (2R)-2-aminohexanedioic acid. It possesses a molecular formula of C6H11NO4 and a molecular weight of 161.16 g/mol . As an amino acid derivative, it features a stereogenic center at the α-carbon, giving it the D (or R) absolute configuration that distinguishes it from its L-enantiomer. This compound is also sometimes referred to as D-α-aminoadipic acid or D-homoglutamic acid in scientific literature .
The structural properties of D-2-aminoadipic acid can be summarized in the following table:
Property | Specification |
---|---|
CAS Registry Number | 7620-28-2 |
Molecular Formula | C6H11NO4 |
Molecular Weight | 161.16 g/mol |
IUPAC Name | (R)-2-Aminohexanedioic acid |
Alternative Names | D-α-aminoadipic acid, D-homoglutamic acid |
Stereochemistry | D-configuration (R) |
Chemical Class | Amino acid derivative, dicarboxylic acid |
The stereochemistry of D-2-aminoadipic acid is particularly significant as it influences the compound's biological activity and interactions with enzymes and receptors in living systems.
Biochemical Role and Significance
Stereochemical Significance
D-2-aminoadipic acid has distinct biochemical properties from its L-counterpart, which is more commonly found in natural biological systems. While α-aminoadipic acid has a stereogenic center and can appear as two enantiomers (L and D forms), these forms serve different biological functions . The L-enantiomer (L-α-aminoadipate) plays roles in lysine biosynthesis and degradation pathways, whereas the D-enantiomer has specialized functions, including its presence in certain antibiotics .
Role in Antibiotic Structures
One of the most significant applications of D-2-aminoadipic acid is its incorporation into antibiotic structures. It serves as a structural component in cephalosporin C, an important β-lactam antibiotic . This inclusion in natural antibiotics suggests that D-2-aminoadipic acid possesses specific structural features that contribute to antimicrobial activity, making it relevant to pharmaceutical research and development.
Metabolic Relationships
Biosynthetic Pathways
While the L-form participates in lysine biosynthesis in several fungi, yeast species, and certain protists through the α-aminoadipate pathway, D-2-aminoadipic acid follows different biosynthetic routes, primarily related to its incorporation into specialized metabolites like antibiotics .
Enzymatic Interactions
D-2-aminoadipic acid interacts with enzymes differently than its L-counterpart due to its reversed stereochemistry. While L-2-aminoadipic acid is a substrate for enzymes like α-aminoadipate aminotransferase (which converts it to α-ketoadipate), D-2-aminoadipic acid typically cannot be processed by these enzymes due to stereochemical constraints .
This stereospecificity in enzyme-substrate interactions is critical in understanding the different biological roles of D and L forms of α-aminoadipic acid. The fact that certain enzymes specifically process the L-form explains why the L-enantiomer is predominant in natural metabolic pathways, while the D-form serves specialized functions.
Research Applications and Significance
Pharmacological Relevance
The presence of D-2-aminoadipic acid in cephalosporin C underscores its significance in antibiotic research and development . Understanding the structural contribution of D-2-aminoadipic acid to antibiotic efficacy could inform the design of novel antimicrobial compounds, particularly in an era of increasing antibiotic resistance.
Analytical Standard
As a well-defined chemical entity, D-2-aminoadipic acid serves as an important analytical standard in biochemical research, particularly in studies involving amino acid analysis, metabolomics, and stereochemical investigations .
Comparative Studies with L-Enantiomer
Research comparing the biological activities and properties of D and L forms of α-aminoadipic acid provides valuable insights into the importance of stereochemistry in biological systems. Such comparative studies enhance our understanding of how subtle structural differences can significantly impact biological function .
Analytical Methods for Detection and Characterization
Several analytical techniques are employed to detect, quantify, and characterize D-2-aminoadipic acid in various matrices:
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Chromatographic methods (HPLC, GC) for separation and quantification
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Mass spectrometry for structural confirmation and trace analysis
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Nuclear magnetic resonance (NMR) spectroscopy for structural elucidation
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X-ray crystallography for definitive configuration determination
These analytical approaches are essential for research involving D-2-aminoadipic acid, ensuring accurate identification and quantification in complex biological samples.
Chemical Reactivity and Properties
Acid-Base Properties
As a dicarboxylic amino acid, D-2-aminoadipic acid exhibits complex acid-base behavior. At physiological pH, its conjugate base (α-aminoadipate) is the prevalent form . The presence of both carboxylic acid groups and an amino group results in multiple pKa values, affecting its solubility and reactivity under different pH conditions.
Reactivity Patterns
D-2-aminoadipic acid can undergo various chemical reactions typical of amino acids, including:
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Esterification of carboxylic acid groups
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Amide formation
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Decarboxylation reactions
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Oxidation/reduction processes
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Protection/deprotection chemistries relevant to peptide synthesis
These reaction pathways are significant in both synthetic applications and understanding its biochemical transformations.
Relationship to Health and Disease
While specific research on D-2-aminoadipic acid's role in disease states is limited, studies on α-aminoadipic acid (with focus mostly on the L-form) have identified it as a potential predictor of diabetes development . A 2013 study suggested that α-aminoadipic acid could be a potential modulator of glucose homeostasis in humans . This research direction indicates potential biomarker applications that might extend to stereochemical investigations involving the D-enantiomer.
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